Tri(octan-2-yl)borane
Description
Properties
CAS No. |
62594-01-8 |
|---|---|
Molecular Formula |
C24H51B |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
tri(octan-2-yl)borane |
InChI |
InChI=1S/C24H51B/c1-7-10-13-16-19-22(4)25(23(5)20-17-14-11-8-2)24(6)21-18-15-12-9-3/h22-24H,7-21H2,1-6H3 |
InChI Key |
JPXDAWAJJLFATB-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)CCCCCC)(C(C)CCCCCC)C(C)CCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for Tri Octan 2 Yl Borane
Direct Synthesis Approaches from Unsaturated Substrates
The most common direct method for synthesizing trialkylboranes is the hydroboration of olefins. This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double bond.
The hydroboration of 2-octene with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3·THF), is a classic example of an electrophilic addition reaction. The reaction proceeds with high regioselectivity, predominantly following an anti-Markovnikov addition pattern. This means the boron atom adds to the less substituted carbon of the double bond, while the hydrogen atom adds to the more substituted carbon. In the case of 2-octene, this results in the formation of the octan-2-yl group attached to the boron atom.
Stoichiometric control is a critical aspect of this synthesis. One equivalent of borane (BH3) possesses three hydrides, allowing it to react with three equivalents of an alkene. wvu.edu This stepwise reaction first forms a monoalkylborane, then a dialkylborane, and finally the desired trialkylborane, tri(octan-2-yl)borane. umich.edu Proper control of the reactant molar ratio is therefore essential to ensure the complete formation of the trialkylborane.
The reaction is also characterized by its syn-stereospecificity, where the boron and hydrogen atoms add to the same face of the double bond. wvu.edulibretexts.org Subsequent oxidation of the this compound intermediate, typically with hydrogen peroxide and a base, replaces the boron-carbon bonds with hydroxyl groups, yielding octan-2-ol. The distribution of alcohol isomers in the final product provides insight into the regioselectivity of the initial hydroboration step.
Table 1: Regioselectivity in the Hydroboration of Octene Isomers This table illustrates the distribution of octanol (B41247) isomers produced from the hydroboration-oxidation of different octene isomers, indicating the regioselectivity of the initial borane addition.
| Olefin | 1-ol (%) | 2-ol (%) | 3-ol (%) | 4-ol (%) |
| 1-octene | 2.4 | 17.4 | 36.9 | 43.3 |
| trans-2-octene | 1.8 | 18.8 | 37.1 | 42.3 |
| trans-4-octene | 2.4 | 16.3 | 35.2 | 46.2 |
| Data sourced from Morrill et al. mdma.ch |
The structure of the olefin substrate significantly impacts the efficiency of the hydroboration reaction. Steric hindrance around the double bond is a major factor; less hindered olefins tend to react more readily. mdma.ch For internal alkenes like 2-octene, the difference in substitution between the two carbons of the double bond is minimal, which can lead to a mixture of regioisomers, although the anti-Markovnikov product is generally favored. The use of bulkier hydroborating agents, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), can enhance the regioselectivity towards the less sterically hindered position. masterorganicchemistry.com
Organometallic Precursor-Based Synthesis Strategies
An alternative to direct hydroboration involves the use of highly reactive organometallic reagents, which act as sources of the alkyl group.
Trialkylboranes can be synthesized by the reaction of a Grignard reagent with a boron halide, such as boron trifluoride etherate (BF3·OEt2). For the synthesis of this compound, octan-2-ylmagnesium bromide would be the required Grignard reagent. The reaction involves the displacement of the halide atoms on the boron with the octan-2-yl groups from the Grignard reagent. This method is versatile but requires the pre-formation of the Grignard reagent and careful control of reaction conditions to avoid side reactions.
Similar to Grignard reagents, organolithium reagents can also be employed for the synthesis of trialkylboranes. The reaction of octan-2-yllithium with a boron halide, such as boron trichloride (B1173362) (BCl3), would yield this compound. Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous but also necessitates stricter control over the reaction temperature and atmosphere to prevent unwanted side reactions.
Optimization of Reaction Conditions and Solvent Effects in Synthesis
The efficiency and selectivity of this compound synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the rate of addition of reagents.
Ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used for hydroboration and organometallic reactions due to their ability to solvate the borane and organometallic reagents, respectively. redalyc.org THF, in particular, forms a stable complex with borane (BH3·THF), which is commercially available and convenient to handle. wvu.edu The choice of solvent can also influence the regioselectivity of the hydroboration reaction. For instance, in a study on the rhodium-catalyzed hydroboration of 1-octene, the distribution of octanol isomers varied significantly with the solvent used. mdma.ch
Table 2: Effect of Solvent on the Regioselectivity of Rhodium-Catalyzed Hydroboration of 1-Octene This table shows how the choice of solvent can influence the product distribution in a catalyzed hydroboration reaction, which can be relevant for optimizing the synthesis of specific trialkylboranes.
| Solvent | 1-ol (%) | 2-ol (%) | 3-ol (%) | 4-ol (%) |
| THF | 2.4 | 17.4 | 36.9 | 43.3 |
| Ether | 1.5 | 21.7 | 39.1 | 37.7 |
| CH2Cl2 | 11.2 | 36.2 | 49.4 | 3.2 |
| Data sourced from Morrill et al. mdma.ch |
Temperature is another critical parameter. Hydroboration reactions are typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. The rate of addition of the borane reagent to the alkene can also affect the outcome, with slower addition rates sometimes leading to better regioselectivity. wvu.edu In a continuous flow method developed for the hydroboration-oxidation of olefins, it was noted that the reaction could be performed at room temperature, highlighting the potential for process optimization. rsc.org
Mechanistic Investigations of this compound Formation Pathways
The formation of this compound is achieved through the hydroboration of an appropriate alkene precursor, followed by the sequential addition of two more alkene molecules to the boron center. The core of this transformation lies in the mechanistic details of the hydroboration reaction, which is characterized by a concerted, stereospecific, and regioselective addition of a boron-hydrogen bond across a carbon-carbon double bond. For the synthesis of this compound, the logical starting alkene is 2-octene.
The hydroboration of alkenes is a well-studied reaction, and its mechanism proceeds without the formation of a carbocation intermediate, thus precluding the possibility of skeletal rearrangements. libretexts.orglibretexts.org The reaction is initiated by the interaction of the electron-deficient boron atom of the borane reagent (typically used as a complex with tetrahydrofuran, BH3•THF) with the electron-rich π-system of the alkene. libretexts.orgucalgary.ca
A key feature of the hydroboration mechanism is its concerted nature, where the B-H bond addition to the C=C double bond occurs in a single step through a four-membered transition state. ucalgary.camasterorganicchemistry.com In this transition state, the C-B and C-H bonds are formed simultaneously as the C=C π-bond and the B-H bond are broken. This concerted pathway dictates the syn-stereochemistry of the addition, meaning that the boron and hydrogen atoms add to the same face of the double bond. libretexts.orgmasterorganicchemistry.com
For an unsymmetrical internal alkene like 2-octene, the addition of borane can, in principle, occur in two different ways, leading to two different organoborane products. The boron atom can add to either the second or the third carbon of the octene chain. The regioselectivity of the reaction is governed by a combination of steric and electronic effects in the transition state. ucalgary.cachemistrysteps.com
Steric Effects: The boron atom, being the bulkier part of the B-H unit, preferentially adds to the less sterically hindered carbon atom of the double bond. chemistrysteps.comredalyc.org In the case of 2-octene, the carbon at the 2-position is slightly less sterically encumbered than the carbon at the 3-position due to the shorter ethyl group versus the longer pentyl group on the adjacent carbons.
Electronic Effects: Although there is no formal carbocation formation, the transition state has some polar character. The boron atom is electrophilic and withdraws electron density from the double bond. This leads to a partial positive charge on the more substituted carbon atom, which is better able to stabilize it. ucalgary.cachemistrysteps.com For 2-octene, both carbons of the double bond are secondary, so electronic differentiation is minimal, and steric factors are likely to be the dominant influence on regioselectivity.
The initial hydroboration of one molecule of 2-octene results in the formation of a mono(octan-2-yl)borane. This intermediate still possesses two reactive B-H bonds and can subsequently react with two more molecules of 2-octene in a similar fashion to ultimately yield this compound. wvu.edu
The table below, using data for 4-methyl-2-pentene (B213027) as a representative example, illustrates how the choice of hydroborating agent can influence the regioselectivity of the addition to an unsymmetrical internal alkene. A higher percentage for addition to the C-2 position indicates a greater preference for the formation of the precursor to the desired octan-2-yl structure in our target molecule.
| Hydroborating Agent | % Boron Addition at C-2 | % Boron Addition at C-3 |
| Diborane (B8814927) (B2H6) | 57 | 43 |
| Disiamylborane (Sia2BH) | 97 | 3 |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | >99 | <1 |
Data based on the hydroboration of 4-methyl-2-pentene, presented as an analogy for 2-octene. redalyc.org
This data strongly suggests that while the hydroboration of 2-octene with borane (diborane) would lead to a mixture of this compound and tri(octan-3-yl)borane, the desired this compound would be the major product due to the slight steric preference for boron addition at the C-2 position. To achieve higher selectivity for this compound, a more sterically hindered borane reagent would be employed.
Reactivity Profiles and Mechanistic Studies of Tri Octan 2 Yl Borane
Hydroboration Reactions: Advanced Regioselectivity and Stereoselectivity
Hydroboration, followed by oxidation, is a powerful method for the anti-Markovnikov hydration of alkenes. periodicchemistry.comlibretexts.orgwikipedia.org The regioselectivity and stereoselectivity of this reaction are highly influenced by the steric and electronic properties of the borane (B79455) reagent used. periodicchemistry.comredalyc.org For a sterically hindered trialkylborane such as Tri(octan-2-yl)borane, a high degree of selectivity is anticipated.
Syn-Addition Stereochemistry in Hydroboration
The hydroboration reaction is characterized by the syn-addition of the hydrogen and boron atoms across the double bond of an alkene. libretexts.orgmasterorganicchemistry.comchemrxiv.org This means that both atoms add to the same face of the double bond. libretexts.org The mechanism is a concerted process that proceeds through a four-membered ring transition state. redalyc.orgchemrxiv.org In this transition state, the pi electrons of the alkene attack the empty p-orbital of the boron atom, while a hydride from the borane is transferred to one of the carbons of the double bond. redalyc.orglibretexts.org This concerted mechanism dictates the syn-stereochemistry of the addition. libretexts.org
Table 1: Key Features of Hydroboration Stereochemistry
| Feature | Description |
| Addition Type | Syn-addition |
| Mechanism | Concerted, four-membered ring transition state |
| Oxidation Step | Retention of stereochemistry |
| Overall Result | Syn-addition of H and OH |
Anti-Markovnikov Regioselectivity Principles
A hallmark of the hydroboration reaction is its anti-Markovnikov regioselectivity. periodicchemistry.comlibretexts.orgchemistrytalk.org This means that the boron atom adds to the less substituted carbon of the double bond, and consequently, after oxidation, the hydroxyl group is located on the less substituted carbon. periodicchemistry.com This selectivity is primarily driven by two factors: steric effects and electronic effects.
Steric Effects: The bulky nature of the borane reagent, particularly a trialkylborane like this compound, plays a crucial role. The boron atom, with its attached alkyl groups, preferentially approaches the less sterically hindered carbon of the double bond to minimize steric repulsion. redalyc.org The use of sterically demanding boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), is known to enhance this regioselectivity. periodicchemistry.comwikipedia.org
Electronic Effects: Although steric factors are often dominant, electronic effects also favor the addition of the boron atom to the less substituted carbon. Boron is slightly more electropositive than hydrogen, and in the transition state, a partial positive charge develops on the more substituted carbon, which is better able to stabilize it. redalyc.org
The combination of these effects leads to a high degree of anti-Markovnikov selectivity in the hydroboration of unsymmetrical alkenes. libretexts.org
Role as a Reducing Agent in Organic Transformations
Boranes and their derivatives are versatile reducing agents in organic synthesis, capable of reducing a variety of functional groups. beilstein-journals.orgnih.gov Trialkylboranes can participate in reduction reactions, typically through the transfer of a hydride from the beta-carbon of an alkyl group.
Reduction of Carbonyl Compounds and Functional Groups
Boranes are effective reagents for the reduction of carbonyl compounds such as aldehydes and ketones to their corresponding primary and secondary alcohols. beilstein-journals.orgnih.govchemguide.co.uk The reactivity of the borane reagent can be tuned by modifying the substituents on the boron atom. While borane itself (BH3) is a powerful reducing agent, trialkylboranes are generally milder. The reduction of carbonyls by boranes is a fundamental transformation in organic chemistry. beilstein-journals.org
Stereoselective Reduction Applications
Chiral borane reagents are widely used for the stereoselective reduction of prochiral ketones to enantiomerically enriched secondary alcohols. While this compound itself is not inherently chiral (unless prepared from an enantiomerically pure octan-2-ol derivative), the principles of stereoselective reduction are central to the application of boranes in asymmetric synthesis. The use of chiral ligands or auxiliaries in conjunction with borane reagents allows for high levels of enantioselectivity.
Mechanistic Aspects of Hydride Transfer
The reduction of carbonyl compounds by boranes involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon. nih.gov The mechanism can be influenced by the specific borane reagent and the reaction conditions. In the case of trialkylboranes, the hydride is typically transferred from a carbon atom beta to the boron. This process can be facilitated by Lewis acids. The transfer of a hydride from a boron-hydrogen bond is a key step in many borane-mediated reductions. nih.gov
Rearrangement and Migration Reactions
A cornerstone of organoborane chemistry is the anionotropic 1,2-migration of an alkyl group from a tetracoordinate boron "ate" complex to an adjacent electrophilic atom. bris.ac.ukresearchgate.net This process is fundamental for the construction of new carbon-carbon and carbon-heteroatom bonds with high stereospecificity. nih.govresearchgate.net
The reaction is initiated by the nucleophilic attack of a reagent on the electron-deficient boron atom of this compound, forming a tetracoordinate borate (B1201080) intermediate (an "ate" complex). thieme-connect.de If the nucleophile has a leaving group on an adjacent atom, one of the octan-2-yl groups can migrate from the boron to this electrophilic center, displacing the leaving group. nih.govnih.gov This migration occurs with retention of configuration at the migrating carbon center. wikipedia.org
The propensity of an alkyl group to migrate is influenced by several factors, primarily steric and electronic. Generally, groups that can better stabilize a partial positive charge in the transition state and are less sterically hindered migrate more readily. For this compound, where all three groups are identical, any of the octan-2-yl groups can migrate. In mixed alkylboranes, a clear migratory aptitude is observed.
Table 1: Relative Migratory Aptitudes of Alkyl Groups in Borate Complexes
| Migrating Group Type | Relative Migratory Aptitude | Notes |
|---|---|---|
| Primary Alkyl (e.g., n-butyl) | High | Less sterically hindered. |
| Secondary Alkyl (e.g., sec-butyl, octan-2-yl) | Moderate | Increased steric hindrance compared to primary. |
| Tertiary Alkyl (e.g., tert-butyl) | Low | Significant steric hindrance often impedes migration. researchgate.net |
| Allyl, Benzyl | Very High | Electronic stabilization of the transition state. |
| Aryl | High | Electronic factors favor migration. |
This 1,2-migration is a key step in many synthetic transformations of organoboranes, such as their conversion to alcohols, amines, and alkanes. For example, oxidation with alkaline hydrogen peroxide proceeds via migration of an alkyl group to an oxygen atom. wikipedia.orgstackexchange.com
This compound can serve as a source of octan-2-yl groups in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the transfer of an alkyl group from boron to a metal center (transmetalation), typically palladium or nickel, followed by reductive elimination to form a new carbon-carbon bond. libretexts.org
However, trialkylboranes, particularly sterically hindered secondary alkylboranes, are generally less reactive in Suzuki-Miyaura couplings compared to other organoboron reagents like boronic acids and their esters. libretexts.org The reactivity trend is influenced by the Lewis acidity of the boron species. libretexts.org To overcome this lower reactivity, specific conditions are often required, such as the use of strong bases (e.g., NaOH, K3PO4) and specialized phosphine (B1218219) ligands on the metal catalyst, which facilitate the transmetalation step. researchgate.net
Table 2: General Reactivity of Boron Reagents in Suzuki-Miyaura Coupling
| Boron Reagent Type | General Formula | Relative Reactivity |
|---|---|---|
| Organotrifluoroborates | R-BF3K | High |
| Boronic Acids | R-B(OH)2 | High |
| Boronic Esters | R-B(OR')2 | Moderate |
| Trialkylboranes | R3B | Low |
The development of nickel-catalyzed systems and novel amine-ligated boryl radicals has expanded the scope for using alkylboranes in these essential C(sp³)–C(sp²) bond-forming reactions. acs.orgnih.gov
Ligand Exchange and Derivatization Reactions
The empty p-orbital on the boron atom of this compound makes it a Lewis acid. thieme-connect.defiveable.me It readily coordinates with a wide range of Lewis bases (nucleophiles) to form stable, tetracoordinated borate "ate" complexes. thieme-connect.de This association can be considered a form of ligand addition or exchange, where the coordination number of boron changes from three to four.
This property allows for the derivatization of the borane. The formation of these "ate" complexes is the crucial first step in the 1,2-migration reactions discussed previously and in many other transformations. The stability of the complex depends on the nucleophilicity of the ligand and the steric hindrance around the boron atom.
Table 3: Examples of Ligands Forming Complexes with Trialkylboranes
| Ligand Type | Example | Nature of Interaction |
|---|---|---|
| Hydrides | Lithium Aluminium Hydride (LiAlH4) | Forms borohydride (B1222165) complexes. |
| Alkoxides | Sodium Methoxide (NaOMe) | Forms alkoxytrialkylborate complexes. |
| Hydroxides | Potassium Hydroxide (KOH) | Forms hydroxytrialkylborate complexes. |
| Amines | Pyridine | Forms stable amine-borane adducts. |
| Carbanions | Butyllithium | Forms tetraalkylborate complexes. |
These derivatizations into "ate" complexes activate the alkyl groups for subsequent reactions, a feature that is central to the synthetic utility of organoboranes.
Thermal Behavior and Dehydroboration Processes
Trialkylboranes are generally thermally stable at moderate temperatures but can undergo rearrangement or decomposition at elevated temperatures (>100 °C). thieme-connect.de For this compound, the most significant thermal process is isomerization, which is believed to occur via a reversible dehydroboration-hydroboration sequence. researchgate.netutas.edu.au
In this process, a β-hydride from one of the octan-2-yl groups is eliminated along with the boron atom, transiently forming an alkene (a mixture of octene isomers) and a dialkylborane hydride (B-H) species. The B-H species then re-adds to the alkene (hydroboration). This reversible process allows the boron atom to migrate along the alkyl chain. The thermodynamic equilibrium favors the placement of the boron atom at the least sterically hindered position, leading to the gradual isomerization of this compound to tri(n-octyl)borane. researchgate.net
Studies on the closely related tri-n-octylborane have shown that the continuous removal of the eliminated olefin (1-octene) via heating under vacuum is a slow and difficult process, indicating that the equilibrium lies heavily on the side of the trialkylborane at temperatures below 200 °C. researchgate.netutas.edu.au This suggests that while isomerization can occur, complete decomposition via dehydroboration requires significant energy input.
Table 4: Thermal Behavior of Trialkylboranes
| Process | Description | Typical Conditions | Outcome for this compound |
|---|---|---|---|
| Isomerization | Migration of the boron atom to a less sterically hindered position. | Heating (>100-160 °C) | Gradual conversion to tri(n-octyl)borane. |
| Dehydroboration | Elimination of an alkene and formation of a B-H bond. | High temperatures (>200 °C) or vacuum to remove alkene. | Decomposition to octenes and boron hydrides. Process is slow. utas.edu.au |
Studies of Radical Pathways Involving this compound
Trialkylboranes are well-known precursors for the generation of alkyl radicals. princeton.eduumich.edu The reaction of this compound with molecular oxygen (autoxidation) proceeds through a free-radical chain mechanism, which can be initiated by ambient light or trace radical initiators. rsc.orgwhiterose.ac.uk This process makes trialkylboranes useful as radical initiators in various organic reactions. princeton.edu
The mechanism involves three key stages: initiation, propagation, and termination. lumenlearning.comlibretexts.org
Initiation: A radical initiator (In•) abstracts an octan-2-yl group from the borane to generate an octan-2-yl radical (R•). The reaction with oxygen itself is a key initiation pathway. B(C₈H₁₇)₃ + O₂ → •B(C₈H₁₇)₂ + C₈H₁₇OO•
Propagation: The generated octan-2-yl radical reacts with molecular oxygen at a diffusion-controlled rate to form an octylperoxy radical (ROO•). This peroxy radical then reacts with another molecule of this compound in a homolytic substitution (SH2) reaction to generate an alkoxyborane product and a new octan-2-yl radical, which continues the chain. rsc.org
C₈H₁₇• + O₂ → C₈H₁₇OO•
C₈H₁₇OO• + B(C₈H₁₇)₃ → C₈H₁₇OOB(C₈H₁₇)₂ + C₈H₁₇•
Termination: The reaction is terminated when two radical species combine. libretexts.org
Table 5: Key Steps in the Radical Autoxidation of this compound
| Step | Reaction | Description |
|---|---|---|
| Initiation | Formation of initial C₈H₁₇• radicals from the borane and O₂. | Slow step that starts the chain reaction. whiterose.ac.uk |
| Propagation I | C₈H₁₇• + O₂ → C₈H₁₇OO• | Rapid reaction of the alkyl radical with oxygen. |
| Propagation II | C₈H₁₇OO• + B(C₈H₁₇)₃ → C₈H₁₇OOB(C₈H₁₇)₂ + C₈H₁₇• | SH2 reaction that regenerates the alkyl radical. rsc.org |
| Termination | 2 R• → R-R; R• + ROO• → ROOR; 2 ROO• → Non-radical products | Combination of radicals to end the chain. |
This facile generation of octan-2-yl radicals allows this compound to be used to initiate other radical reactions, such as polymerizations or conjugate additions.
Despite a comprehensive search for scholarly articles and data, there is a significant lack of specific information available in the public domain regarding the advanced applications of the chemical compound "this compound" in complex organic synthesis. General information on trialkylboranes is available, but detailed research findings, specific examples, and data tables pertaining to "this compound" in the requested specialized areas of synthesis are not present in the accessible literature.
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline focusing solely on "this compound." The specific subsections for which detailed information could not be found include:
Advanced Applications in Complex Organic Synthesis
Contributions to Complex Molecular Architecture Construction
Without specific data and research findings on "Tri(octan-2-yl)borane," any attempt to create the requested article would result in a generic discussion on trialkylboranes, which would not meet the specific and focused requirements of the prompt.
Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the study of tri(octan-2-yl)borane, offering detailed information on its structure, dynamics, and reaction pathways. Multinuclear NMR experiments, particularly involving ¹H, ¹¹B, and ¹³C nuclei, are routinely employed.
The progress of reactions involving this compound can be effectively monitored in situ using NMR spectroscopy. researchgate.net By acquiring spectra at various time points, the consumption of starting materials and the formation of products and intermediates can be quantified.
¹¹B NMR Spectroscopy: This is one of the most direct methods for observing the boron center. Trialkylboranes typically exhibit broad signals in the low-field region of the ¹¹B NMR spectrum, generally between +83 and +93 ppm relative to BF₃·OEt₂. sdsu.edu The chemical shift is sensitive to the coordination state of the boron atom; for instance, the formation of a four-coordinate borate (B1201080) complex upon reaction with a nucleophile would result in a significant upfield shift.
¹H NMR Spectroscopy: While the signals for the octyl groups in this compound can be complex due to overlapping resonances, changes in the signals of specific protons, such as those alpha to the boron atom, can be monitored to track the reaction progress. openstax.orglibretexts.org
¹³C NMR Spectroscopy: Similar to ¹H NMR, ¹³C NMR provides information about the carbon skeleton of the molecule. The carbon atom directly bonded to boron experiences significant line broadening due to the quadrupolar nature of the ¹¹B nucleus. libretexts.org Changes in the chemical shifts of the octyl chain carbons can indicate transformations at or near the boron center.
The identification of reaction intermediates is also facilitated by NMR. For example, in the study of borane-mediated reactions, transient Lewis acid-base adducts or borate complexes may be observed at low temperatures, providing crucial mechanistic details.
Table 1: Expected NMR Spectroscopic Data for this compound This table presents hypothetical data based on typical chemical shift ranges for analogous compounds.
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |
|---|---|---|
| ¹¹B | +85 to +90 | Broad singlet, characteristic of a tricoordinate alkylborane. sdsu.edu |
| ¹H | ~0.8-1.6 | Complex multiplets for the CH₃ and CH₂ groups of the octyl chains. openstax.orglibretexts.org |
| ¹³C | ~10-40 | Multiple signals corresponding to the different carbons of the octyl chain. The C-B signal would be broad. libretexts.orglibretexts.orgyoutube.com |
This compound is a chiral molecule due to the presence of three stereogenic centers at the C2 position of each octyl group. This can lead to the formation of diastereomers in reactions involving other chiral molecules. NMR spectroscopy is a powerful tool for the assignment of stereochemistry in such cases. wordpress.com
The different spatial arrangement of the groups in diastereomers results in distinct chemical environments for the nuclei. Consequently, diastereomers will exhibit separate sets of signals in the NMR spectrum. The magnitude of the difference in chemical shifts (Δδ) between diastereotopic protons or carbons can sometimes be correlated with the stereochemistry. wordpress.com Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to probe through-space interactions between protons, providing information about their relative proximity and thus helping to elucidate the stereochemical arrangement. wordpress.com For chiral organoboron compounds, the use of chiral derivatizing or solvating agents in conjunction with NMR can also be employed to distinguish between enantiomers by forming diastereomeric complexes that are distinguishable by NMR. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structural Determination of Derivatives and Adducts
While this compound itself is a liquid at room temperature, its derivatives and adducts can often be obtained in crystalline form. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique provides accurate bond lengths, bond angles, and torsional angles, which are crucial for understanding the steric and electronic properties of the molecule.
Table 2: Information Obtainable from X-ray Crystallography of a this compound Adduct
| Parameter | Significance |
|---|---|
| Molecular Connectivity | Confirms the chemical structure and bonding arrangement. |
| Bond Lengths (e.g., B-C, B-Lewis Base) | Provides insight into bond strength and order. nih.gov |
| Bond Angles (e.g., C-B-C) | Reveals the geometry around the boron center (e.g., tetrahedral vs. trigonal planar). nih.gov |
| Torsional Angles | Describes the conformation of the alkyl chains. |
| Intermolecular Interactions | Identifies packing forces in the crystal lattice, such as van der Waals interactions. |
Chromatographic Methods (e.g., Gas Chromatography) for Reaction Outcome Analysis and Purity Assessment
Gas chromatography (GC) is a widely used analytical technique for separating and analyzing volatile compounds. libretexts.org It is particularly well-suited for the analysis of trialkylboranes like this compound, which are typically volatile liquids. GC can be used to assess the purity of a sample by separating the main component from any impurities. The area of the peak in the chromatogram is proportional to the concentration of the corresponding compound. libretexts.org
In the context of reaction outcome analysis, GC can be used to determine the relative amounts of reactants, products, and byproducts in a reaction mixture. This information is crucial for calculating reaction yields and selectivities. For complex mixtures, GC coupled with mass spectrometry (GC-MS) can provide both separation and identification of the components. researchgate.net
Table 3: Typical Gas Chromatography Parameters for Trialkylborane Analysis This table presents hypothetical parameters based on methods for similar compounds.
| Parameter | Typical Setting |
|---|---|
| Column | Capillary column with a non-polar stationary phase (e.g., DB-1, DB-5). researchgate.netchromforum.org |
| Carrier Gas | Inert gas such as Helium or Nitrogen. researchgate.net |
| Injector Temperature | Sufficiently high to ensure rapid volatilization without decomposition (e.g., 120-250 °C). researchgate.net |
| Oven Temperature Program | A temperature gradient to separate compounds with different boiling points (e.g., starting at 60 °C and ramping to 250 °C). researchgate.net |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). researchgate.net |
Electron Paramagnetic Resonance (EPR) for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. cardiff.ac.uk Trialkylboranes are known to participate in radical reactions, either as radical initiators or as intermediates in certain transformations. EPR spectroscopy is an indispensable tool for the direct detection and characterization of these transient radical species. researchgate.netnih.gov
In a typical EPR experiment involving this compound, a radical would be generated, for example, by photolysis or thermolysis in the presence of a radical initiator. The resulting EPR spectrum would provide information about the structure and electronic environment of the radical. The g-value is a characteristic property of the radical, and the hyperfine coupling constants (hfcs) arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹¹B). The pattern and magnitude of the hyperfine couplings can be used to identify the specific radical species formed, such as an octan-2-yl radical or a boryl radical. st-andrews.ac.ukresearchgate.net
Table 4: Information Derived from EPR Spectroscopy of Radical Species
| EPR Parameter | Information Obtained |
|---|---|
| g-value | Helps in the identification of the class of radical (e.g., carbon-centered, boron-centered). cardiff.ac.uk |
| Hyperfine Coupling Constants (hfcs) | Provides information about the distribution of the unpaired electron density and the identity and number of interacting magnetic nuclei. nih.govresearchgate.net |
| Line Shape and Width | Can give insights into the dynamics and environment of the radical species. |
Theoretical and Computational Chemistry Investigations
Electronic Structure Analysis and Bonding Characterization
Computational studies of trialkylboranes, including tri(octan-2-yl)borane, reveal key features of their electronic structure and bonding. The boron atom at the center is sp² hybridized, resulting in a trigonal planar geometry around the boron. wikipedia.org The B-C bonds are primarily covalent in nature, with only a slight polarity due to the similar electronegativity of boron (2.04) and carbon (2.55). wikipedia.orgthieme-connect.de A defining characteristic of trialkylboranes is the presence of a vacant p-orbital on the boron atom, which is perpendicular to the plane of the B-C bonds. thieme-connect.delibretexts.org
This empty p-orbital makes trialkylboranes electron-deficient and confers their electrophilic and Lewis acidic character. wikipedia.orgthieme-connect.de While vinyl and aryl groups can donate electron density into this orbital, alkyl groups do so to a much lesser extent, making trialkylboranes potent electrophiles. wikipedia.org The bonding and structural parameters can be accurately predicted using computational methods like Density Functional Theory (DFT). researchgate.net
| Parameter | Typical Calculated Value for Trialkylboranes |
| B-C Bond Length | ~1.56 Å |
| C-B-C Bond Angle | ~120° |
| Boron Atom Hybridization | sp² |
| Molecular Geometry at Boron | Trigonal Planar |
Quantum Mechanical Studies of Reaction Mechanisms and Transition States
Quantum mechanical (QM) methods, particularly DFT, are extensively used to elucidate the detailed mechanisms of reactions involving organoboranes. researchgate.netacs.org For this compound, these studies are especially valuable for understanding its role in reactions like hydroboration.
The mechanism of hydroboration of an alkene is shown computationally to be a concerted, single-step process. libretexts.orgredalyc.org It proceeds through a four-centered transition state where the p-electrons of the alkene interact with the empty p-orbital of the boron atom. redalyc.org Simultaneously, a hydride ion is transferred from the boron to one of the alkene carbons, leading to the syn-addition of the boron and hydrogen atoms across the double bond. libretexts.orgredalyc.orglibretexts.orgwikipedia.org QM calculations can precisely model the geometry and energy of these transition states, providing crucial insights into the reaction pathway. researchgate.net
A key output of QM studies is the potential energy surface for a reaction, which maps the energy of the system as reactants are converted into products. By identifying the transition states and intermediates, a reaction's energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) is the primary determinant of the reaction rate. mdpi.comnih.gov
Computational chemists can calculate the Gibbs free energy of activation (ΔG‡), which allows for the theoretical determination of reaction rate constants. For the hydroboration of an alkene with a trialkylborane like this compound, DFT calculations can determine the energy of the reactants, the four-centered transition state, and the final trialkylborane product. nih.gov These calculations consistently show a moderate activation barrier, consistent with the observation that these reactions often proceed readily at room temperature. nih.gov
| Reaction Coordinate | Species | Relative Gibbs Free Energy (kcal/mol) (Illustrative) |
| Reactants | This compound + Alkene | 0.0 |
| Transition State | Four-centered [B-C-C-H]‡ | +15 to +25 |
| Product | New Trialkylborane | < 0 (Exergonic) |
Computational modeling is highly effective at predicting and explaining the selectivity of chemical reactions. nih.gov The hydroboration-oxidation reaction is well-known for its anti-Markovnikov regioselectivity and syn-stereoselectivity. wikipedia.orgchemrxiv.org
Regioselectivity: QM calculations show that the boron atom preferentially adds to the less sterically hindered carbon of the double bond. makingmolecules.com In the case of this compound, the bulky octan-2-yl groups create significant steric demand, strongly favoring the addition of the boron atom to the least substituted position of the alkene. Transition state calculations reveal that the energy barrier for the formation of the anti-Markovnikov product is significantly lower than that for the Markovnikov product. rsc.orgacs.org
Stereoselectivity: The concerted mechanism, as confirmed by computational studies, dictates that the boron and hydrogen atoms add to the same face of the alkene, resulting in a syn-addition. libretexts.orgmasterorganicchemistry.com The transition state models clearly show the simultaneous formation of the B-C and H-C bonds on one side of the original double bond plane. redalyc.org This stereospecificity is a direct consequence of the concerted nature of the hydroboration transition state.
Computational Insights into Lewis Acidity and Reactivity
The electron-deficient nature of the boron atom in this compound makes it a Lewis acid, meaning it can accept a pair of electrons from a Lewis base (nucleophile). thieme-connect.delibretexts.org While trialkylboranes are generally considered weaker Lewis acids than, for example, triarylboranes or boron halides, their Lewis acidity is central to their reactivity. wikipedia.orgnih.gov
Computational chemistry offers several methods to quantify Lewis acidity. These include:
Calculating Adduct Formation Energy: The strength of the interaction with a reference Lewis base (e.g., ammonia (B1221849) or pyridine) can be computed. A more negative energy of formation indicates a stronger Lewis acid.
Fluoride (B91410) Ion Affinity (FIA): The FIA is the calculated enthalpy change for the reaction of the Lewis acid with a fluoride ion. It is a common theoretical benchmark for Lewis acidity. rsc.org
Gutmann-Beckett Method: This involves calculating the change in the ³¹P NMR chemical shift of triethylphosphine (B1216732) oxide upon coordination with the Lewis acid, which can be simulated computationally. rsc.org
These calculations would confirm that this compound readily coordinates with nucleophiles to form tetracoordinated organoborate anions, often referred to as "ate" complexes. thieme-connect.de The formation of these "ate" complexes is the crucial first step in many important reactions of organoboranes. thieme-connect.de
Molecular Dynamics Simulations relevant to Reactivity and Selectivity
While QM calculations on static structures are powerful, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. acs.org MD simulations can model this compound in solution, explicitly accounting for solvent molecules and thermal motion. rsc.org
For reactivity and selectivity, MD simulations can be particularly insightful in several ways:
Solvent Effects: MD can model how solvent molecules organize around the reactants and the transition state, potentially revealing specific interactions that stabilize or destabilize the transition state and thus influence the reaction rate and selectivity. rsc.orgresearchgate.net
Conformational Sampling: The octyl chains of this compound are flexible. MD simulations can explore the vast conformational landscape of these chains and determine how their dynamic positioning might sterically guide an incoming substrate, influencing the reaction's stereochemical outcome.
Reaction Dynamics: Using advanced methods like ab initio MD (which combines QM calculations with molecular dynamics), the entire trajectory of a reaction can be simulated. This can reveal subtle dynamic effects in the bond-forming and bond-breaking processes that are not apparent from static transition state calculations. rsc.org
These simulations can help bridge the gap between the idealized gas-phase picture from simple QM calculations and the complex reality of reactions occurring in solution.
Advanced Methodologies and Future Research Directions
Integration of Tri(octan-2-yl)borane Chemistry into Continuous Flow Synthesis
Continuous flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety for highly reactive or exothermic processes, and streamlined scalability. rsc.orgamanote.com
The synthesis of this compound via the hydroboration of oct-2-ene is an exothermic process involving air- and moisture-sensitive reagents. These characteristics make it an ideal candidate for integration into a continuous flow system. A flow setup could allow for the safe handling of borane (B79455) reagents and precise temperature control, minimizing side reactions and improving product purity.
Table 1: Potential Advantages of Flow Synthesis for this compound Chemistry
| Feature | Advantage in Flow Chemistry | Relevance to this compound |
| Heat Transfer | Superior surface-area-to-volume ratio allows rapid dissipation of heat. | Safely controls the exothermic hydroboration of oct-2-ene. |
| Safety | Small reaction volumes minimize risks associated with reactive intermediates. | Safer handling of pyrophoric borane reagents and air-sensitive products. |
| Control | Precise control over residence time and temperature. | Optimizes reaction selectivity and minimizes byproduct formation. |
| Scalability | Increased output by running the system for longer or using parallel reactors. | Facilitates production from milligram to kilogram scales without re-optimization. |
| Telescoping | Multiple reaction steps are performed sequentially without isolation. | Enables direct synthesis and subsequent reaction of this compound. |
Exploration of Novel Catalytic Cycles and Cooperative Catalysis
The majority of transformations involving trialkylboranes rely on stoichiometric reagents. thieme-connect.de A significant frontier in organoborane chemistry is the development of catalytic cycles to enhance efficiency and atom economy. Research in this area explores the use of transition metals and metal-free systems to facilitate new transformations. rsc.org
For this compound, future research could investigate catalytic systems that utilize its octan-2-yl groups. For example, transition metal-catalyzed cross-coupling reactions that directly use the boron-carbon bond would be a valuable alternative to traditional methods that require conversion to other organometallic reagents.
Cooperative catalysis, where two or more catalytic species work in concert to enable a transformation, is another promising avenue. A potential catalytic cycle could involve a Lewis acid activating the this compound while a transition metal catalyst facilitates the desired bond formation. This dual activation strategy can unlock reaction pathways that are inaccessible with a single catalyst. For instance, systems involving phosphorus-nitrogen cooperativity have been shown to be effective in borane activation and could be adapted for transformations involving this compound.
Green Chemistry Principles in Organoborane Transformations
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. purdue.edu Applying these principles to the synthesis and application of this compound can lead to more sustainable chemical manufacturing.
Key principles relevant to organoborane chemistry include:
Atom Economy : Designing reactions to maximize the incorporation of all materials into the final product. Catalytic hydroboration is superior to methods using stoichiometric borane reagents in this regard. fiveable.me
Use of Safer Solvents : Minimizing or replacing hazardous organic solvents with greener alternatives like water or bio-based solvents, or performing reactions under solvent-free conditions. nih.gov
Catalysis : Using catalytic reagents in small amounts is preferable to using stoichiometric reagents. nih.gov This reduces waste and often leads to more efficient processes.
Design for Degradation : Ensuring that chemical products break down into innocuous substances after their use. Organoboranes ultimately degrade to boric acid, a relatively benign compound. nih.gov
Future work on this compound should aim to incorporate these principles. This could involve developing catalytic methods for its synthesis, using solvents with better environmental profiles, and designing telescoped reactions that reduce the need for purification steps and minimize solvent waste.
Development of New Synthetic Applications and Reaction Design
While trialkylboranes are well-known intermediates, ongoing research seeks to expand their synthetic utility through novel reaction design. The core reactivity of trialkylboranes involves the Lewis acidic boron center, which can coordinate with nucleophiles to form tetracoordinate "ate" complexes. These complexes are pivotal intermediates for a vast number of carbon-carbon and carbon-heteroatom bond-forming reactions, often involving a 1,2-migration of an alkyl group from boron to an adjacent atom. thieme-connect.de
New applications for this compound could leverage its specific structure, which features three secondary alkyl groups. Research could focus on:
Stereoselective Transformations : Exploiting the chirality of the octan-2-yl groups to control stereochemistry in subsequent reactions.
Bulky Alkyl Group Transfer : Using this compound as a source for the sterically hindered octan-2-yl group in C-C bond-forming reactions.
Carboboration Reactions : Developing uncatalyzed or catalyzed additions of the B-C bond of this compound across unsaturated substrates like alkynes and alkenes, a reaction that has been demonstrated for other trialkylboranes. nih.gov
Table 2: Fundamental Reactions of Trialkylboranes and Potential New Designs
| Fundamental Reaction | Description | Potential New Design with this compound |
| 'Ate' Complex Formation | Coordination of a nucleophile to the boron center. thieme-connect.de | Design of novel nucleophiles to trigger unique rearrangements. |
| 1,2-Migration | Transfer of an alkyl group from boron to an adjacent atom. thieme-connect.de | Development of catalytic enantioselective 1,2-migration reactions. |
| Oxidation | Conversion of the B-C bond to a C-O bond. fiveable.me | Use in late-stage functionalization of complex molecules. |
| Protonolysis | Cleavage of the B-C bond with an acid to form an alkane. | Application in selective deuteration or tritiation. |
Synergistic Approaches Combining this compound with Other Reagents or Catalysts
Synergistic approaches, where the combination of two or more reagents leads to reactivity greater than the sum of the individual components, represent a powerful strategy in modern synthesis. Trialkylboranes can act as effective Lewis acids to activate substrates or assist other catalysts.
Future research could explore the role of this compound in similar synergistic systems. Its Lewis acidity could be harnessed to:
Promote hydride transfer reactions catalyzed by transition metals.
Act as a co-catalyst in frustrated Lewis pair (FLP) chemistry for the activation of small molecules.
Enhance the reactivity and selectivity of other catalytic processes by acting as a transient directing or activating group.
By exploring these advanced methodologies, the synthetic utility of this compound can be expanded beyond its current applications, paving the way for more efficient, selective, and sustainable chemical transformations.
Q & A
Q. What are the standard synthetic methodologies for Tri(octan-2-yl)borane, and how are they validated experimentally?
this compound is synthesized via stepwise alkylation of borane precursors. A common approach involves reacting borane-Lewis acid complexes with octan-2-yl Grignard or organolithium reagents under inert conditions. Validation requires multinuclear NMR (e.g., B, H, C) to confirm substitution patterns and purity, alongside elemental analysis. For example, B NMR typically shows a downfield shift (δ ~80–90 ppm) for trialkylboranes due to the electron-deficient boron center. Gas chromatography-mass spectrometry (GC-MS) may further verify molecular weight and absence of byproducts .
Q. How can researchers ensure reproducibility in characterizing this compound’s physical properties?
Reproducibility hinges on strict adherence to anhydrous conditions and standardized characterization protocols. For example:
- Melting/Boiling Points : Use differential scanning calorimetry (DSC) under nitrogen.
- Density/Solubility : Measure via pycnometry and phase-solubility studies in aprotic solvents (e.g., THF, hexane).
- Purity : Combine NMR with Karl Fischer titration to quantify residual moisture.
Documentation should follow guidelines like those in the Beilstein Journal of Organic Chemistry, ensuring experimental details are exhaustive for replication .
What strategies are recommended for formulating hypothesis-driven research questions about this compound?
Apply the FLOAT method :
- Focus : Narrow scope to specific interactions (e.g., "How does steric bulk from octan-2-yl substituents influence boron’s Lewis acidity?").
- Link Variables : Relate structural features (alkyl chain length) to reactivity (hydride transfer efficiency).
- Avoid Overbreadth : Use pilot studies to refine questions, ensuring feasibility within resource constraints .
Advanced Research Questions
Q. How can computational thermochemistry resolve contradictions in this compound’s thermodynamic data?
Discrepancies in enthalpy values (e.g., borane derivatives in ) arise from experimental limitations. To address this:
- Validate via W1X-1/CBS-QB3 methods : These high-level ab initio calculations predict formation enthalpies with <5 kJ/mol error.
- Benchmark experiments : Compare computed values with bomb calorimetry or gas-phase ion appearance potentials.
For example, discrepancies in for diborane (41.0 vs. 36.6 kJ/mol) were resolved by adjusting for anharmonic vibrational contributions .
Q. What experimental designs are optimal for studying this compound’s role in frustrated Lewis pair (FLP) hydrogen activation?
Designs should incorporate:
- Variable Lewis bases : Test phosphines, amines, or lutidines to modulate FLP reactivity.
- Kinetic profiling : Use H NMR to track H cleavage rates under varied temperatures/pressures.
- Isotopic labeling : Deuterated analogs clarify mechanistic pathways (e.g., B-D vs. C-D bond cleavage).
shows that [tmp–H] cations alter tri(aryl)borohydride reactivity, highlighting the need for cation-anion interaction studies .
Q. How can researchers reconcile conflicting catalytic performance data for this compound in hydrogen storage systems?
Contradictions in catalytic efficiency (e.g., H release rates from ammonia borane) often stem from:
- Surface vs. homogeneous catalysis : Use poisoning experiments (mercury drop test) to distinguish pathways.
- Operando spectroscopy : Pair in situ IR/Raman with mass spectrometry to identify intermediates.
For instance, Co-Mn-B nanoparticles () showed pH-dependent activity, emphasizing the need to control reaction matrices .
Q. What methodologies address decomposition pathways of this compound under ambient conditions?
- Thermogravimetric analysis (TGA) : Quantify thermal stability and decomposition onset temperatures.
- Gas evolution monitoring : Use GC-TCD to detect volatile byproducts (e.g., alkanes from β-hydride elimination).
- Solid-state NMR : Track boron coordination changes during degradation.
Prior studies on triphenylborane () identified hydrolysis as a key pathway, suggesting analogous studies for trialkylboranes .
Data Analysis and Contradiction Resolution
Q. Table 1: Key Thermochemical Data for Borane Derivatives
Recommendations : Cross-validate computational and experimental data, adjusting for systematic errors (e.g., zero-point energy corrections) .
Q. How should researchers design kinetic studies to elucidate this compound’s reactivity in cross-coupling reactions?
- Pseudo-first-order conditions : Excess substrate to isolate borane’s kinetic role.
- Eyring analysis : Plot ln() vs. to derive activation parameters (, ).
- Competition experiments : Compare with tri(hexyl)borane to assess alkyl chain effects.
Documentation must follow IUPAC kinetic guidelines, ensuring transparency in rate law derivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
